1-[(4-Bromo-2-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Bromo-2-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide is a chemical compound that belongs to the class of sulfonamide drugs. This compound is widely used in scientific research due to its unique properties and mechanism of action.
Wirkmechanismus
The mechanism of action of 1-[(4-Bromo-2-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide involves the inhibition of the activity of certain enzymes and proteins. This inhibition occurs through the binding of the compound to the active site of the enzyme or protein, preventing its normal function.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound vary depending on the specific enzyme or protein that is being targeted. In general, the compound has been shown to inhibit the activity of enzymes and proteins involved in various biological processes such as cell signaling, protein synthesis, and DNA replication.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-[(4-Bromo-2-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide in lab experiments include its high potency and selectivity for certain enzymes and proteins, making it a valuable tool for studying their function. However, the compound also has limitations, such as its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
For research on 1-[(4-Bromo-2-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide include the development of new compounds with similar or improved properties, the identification of new enzymes and proteins that can be targeted by the compound, and the exploration of its potential therapeutic applications in various diseases.
In conclusion, this compound is a valuable tool for scientific research due to its unique properties and mechanism of action. Its use in lab experiments has provided valuable insights into the function of various enzymes and proteins, and its potential therapeutic applications in various diseases make it an exciting area of research for the future.
Synthesemethoden
The synthesis of 1-[(4-Bromo-2-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide involves the reaction of 4-bromo-2-ethoxybenzenesulfonyl chloride with piperidine-4-carboxylic acid in the presence of a base. The resulting product is then purified by recrystallization to obtain a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
1-[(4-Bromo-2-ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide is widely used in scientific research as a tool to study the mechanism of action of various biological processes. It has been shown to inhibit the activity of certain enzymes and proteins, making it a valuable tool for studying their function.
Eigenschaften
Molekularformel |
C14H19BrN2O4S |
---|---|
Molekulargewicht |
391.28 g/mol |
IUPAC-Name |
1-(4-bromo-2-ethoxyphenyl)sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C14H19BrN2O4S/c1-2-21-12-9-11(15)3-4-13(12)22(19,20)17-7-5-10(6-8-17)14(16)18/h3-4,9-10H,2,5-8H2,1H3,(H2,16,18) |
InChI-Schlüssel |
VIIBHVMMGNVFQR-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)Br)S(=O)(=O)N2CCC(CC2)C(=O)N |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)Br)S(=O)(=O)N2CCC(CC2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.